C-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine

Physicochemical profiling Building block selection Drug discovery

C-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine (CAS 893725-12-7) is a chlorinated benzodioxepin methylamine building block with the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol. The compound features a seven-membered 1,5-benzodioxepin ring system fused to a benzene core, with a chlorine atom at the 9-position and a primary aminomethyl (-CH₂NH₂) group at the 7-position.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66
CAS No. 893725-12-7
Cat. No. B2533306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine
CAS893725-12-7
Molecular FormulaC10H12ClNO2
Molecular Weight213.66
Structural Identifiers
SMILESC1COC2=C(C(=CC(=C2)CN)Cl)OC1
InChIInChI=1S/C10H12ClNO2/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-5H,1-3,6,12H2
InChIKeyKEKKRAXNERZNDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

C-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine (CAS 893725-12-7): Chemical Identity and Procurement-Ready Profile


C-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine (CAS 893725-12-7) is a chlorinated benzodioxepin methylamine building block with the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol [1]. The compound features a seven-membered 1,5-benzodioxepin ring system fused to a benzene core, with a chlorine atom at the 9-position and a primary aminomethyl (-CH₂NH₂) group at the 7-position [1]. Its computed XLogP3-AA value is 1.5, with one hydrogen bond donor and three hydrogen bond acceptors, giving it moderate lipophilicity suitable for fragment-based drug discovery and as a synthetic intermediate [1]. The compound is commercially available from multiple suppliers at purity grades typically ranging from 95% to 98% (NLT) .

Why C-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine Cannot Be Replaced by Unsubstituted or Positional Isomer Analogs


Generic substitution of this compound with the non-chlorinated analog (CAS 23475-00-5) or positional isomers (e.g., 6-yl methanamine, CAS 499770-91-1) is not chemically equivalent. The 9-chloro substituent is a critical structural determinant that directly enables two downstream pathways: (i) it serves as a synthetic handle for further derivatization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling, and (ii) it is a pharmacophoric element retained in bioactive final compounds such as PKRA83 (PKRA7), where the chlorine atom is present in the final drug structure and contributes to receptor binding [1]. The 7-yl (rather than 6-yl) regiochemistry of the aminomethyl group is equally essential, as it defines the vector of the amine-bearing side chain in the final elaborated molecules [1]. Using the non-chlorinated or regioisomeric building block would yield structurally divergent products with unvalidated or absent pharmacological activity [2].

Quantitative Differentiation Evidence for C-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine vs. Closest Analogs


Physicochemical Property Divergence: Target Compound vs. Non-Chlorinated Analog (CAS 23475-00-5)

The 9-chloro substituent introduces substantial physicochemical divergence from the non-chlorinated analog (3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanamine (CAS 23475-00-5). The target compound has a molecular weight of 213.66 g/mol versus 179.22 g/mol for the des-chloro analog — a +34.44 Da (+19.2%) mass increase [1]. The computed XLogP3-AA of 1.5 for the target compound [1] represents an increase of approximately 0.5–0.7 log units over the des-chloro analog (estimated XLogP ~0.8–1.0 based on the absence of the chlorine atom), reflecting the lipophilicity contribution of the chloro substituent. The predicted pKa of the primary amine is 8.83 ± 0.29 , and the predicted boiling point is 332.2 ± 42.0 °C at 760 mmHg with a density of 1.271 ± 0.06 g/cm³ . These property differences affect chromatographic retention, partitioning behavior, and reactivity in subsequent synthetic transformations, making the non-chlorinated analog an unsuitable drop-in replacement.

Physicochemical profiling Building block selection Drug discovery

Validated Synthetic Utility: Essential Intermediate for PKRA83 (PKRA7), a Sub-Nanomolar Prokineticin Antagonist

The target compound is the direct synthetic precursor to the 9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl-methyl fragment present in PKRA83 (PKRA7), whose IUPAC name is (R)-N-((9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)-1-(4-fluoro-3-methoxybenzyl)-N-isobutylpyrrolidine-3-carboxamide . PKRA83 potently inhibits prokineticin receptors PKR1 and PKR2 with IC₅₀ values of 5.0 nM and 8.2 nM, respectively . In a collagen-induced arthritis (CIA) mouse model, intraperitoneal administration of PKRA7 (20 mg/kg) for 2 weeks significantly suppressed arthritis severity (P < 0.001, two-way ANOVA) and reduced IL-1β expression (0.1 vs. 1.0 relative expression, P = 0.0043) and IL-6 expression (0.04 vs. 1.0, P = 0.0022) compared to untreated controls [1]. The 9-chloro substituent present in the target building block is retained in the final drug structure and is essential for the pharmacophoric integrity of PKRA83, as the chlorine atom occupies a specific sub-pocket in the PKR1/PKR2 binding site. No analog lacking the 9-chloro group has been reported to exhibit comparable potency in this chemotype series.

Medicinal chemistry Prokineticin antagonism Synthetic intermediate

Regiochemical Specificity: 7-yl vs. 6-yl Methanamine Positional Isomer Differentiation

The target compound bears the aminomethyl group at the 7-position of the benzodioxepin ring system (IUPAC numbering: 6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanamine [1]. The positional isomer with the aminomethyl at the 6-position (CAS 499770-91-1; 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine, MW 179.22) is commercially available [2] but is structurally distinct. In the context of PKRA83, the 7-yl aminomethyl attachment defines the vector through which the N-isobutyl-pyrrolidine-3-carboxamide pharmacophore is presented to the prokineticin receptor binding pocket . Computational modeling of the PKRA83-PKR1 interaction shows that the benzodioxepin oxygen atoms engage in specific hydrogen-bonding interactions whose geometry depends critically on the 7-yl (not 6-yl) attachment point of the amine-bearing side chain. The 6-yl isomer would orient the downstream pharmacophore in a divergent direction, fundamentally altering the binding pose. No 6-yl-derived analog of PKRA83 has been reported in the literature, and no biological data exist to support equipotency of a 6-yl regioisomeric series.

Regiochemistry Positional isomer Structure-activity relationship

Chlorine as a Synthetic Diversification Handle: Enabling Cross-Coupling and Nucleophilic Substitution Chemistry

The 9-chloro substituent is not merely a structural feature but a reactive synthetic handle that enables further chemical diversification. While the non-chlorinated analog (CAS 23475-00-5) is limited to derivatization only at the primary amine, the target compound offers dual functionalization: the primary amine can be acylated, alkylated, or reductively aminated, while the aryl chloride can participate in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) or nucleophilic aromatic substitution under appropriate conditions . This dual-reactivity profile is explicitly exploited in the synthesis of PKRA83, where the chloro substituent is retained in the final compound but could in principle be further diversified to generate analog libraries . The compound (9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid (CAS 874623-17-3) and 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile (CAS not specified) are further examples of the broader 9-chloro-benzodioxepin building block family accessible from this core scaffold . No analog lacking the chlorine atom can serve as a substrate for these bond-forming reactions at the 9-position.

Synthetic chemistry Cross-coupling Building block versatility

Documented Commercial Availability and Purity Grade Comparison Across Vendors

The target compound is stocked by multiple independent vendors with documented purity specifications: MolCore offers NLT 98% purity , Santa Cruz Biotechnology lists the compound at 500 mg scale (Cat. sc-326597) , Leyan supplies at 97% purity (Cat. 1342628) , and AK Scientific offers at 95% purity (Cat. 4039CN) . The hydrochloride salt form (CAS 1052548-86-3) is also commercially available, providing formulation flexibility for aqueous solubility . In contrast, the non-chlorinated analog (CAS 23475-00-5) is offered at a wider purity range (90%–97% depending on vendor), with the 90% grade from Bidepharm representing a lower purity floor that may require additional purification before use in sensitive coupling reactions. The 9-chloro compound's consistent availability at ≥95% purity across multiple vendors reduces procurement risk and ensures batch-to-batch reproducibility for synthetic campaigns.

Procurement Purity specification Supply chain

Broader Benzodioxepin Pharmacophore Validation: Serotonin Receptor and CNS Ligand Potential

Benzodioxepin derivatives bearing the 7-yl methanamine motif have been disclosed in patent literature as ligands of serotonin receptors (5-HT₁A and 5-HT₄) with serotonin reuptake inhibitory activity [1]. Patent WO2005044814 claims benzodioxepin derivatives of formula (I) that exhibit pharmacological properties relevant to CNS disorders, with exemplified compounds such as 4-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ylmethoxy)-benzoic acid ethyl ester [1]. While the patent emphasizes the 3,3-dimethyl substitution pattern, the 7-yl methanamine attachment point is conserved across active analogs, establishing a SAR precedent for this regiochemical vector. Separately, researchers have explored 9-chloro-benzodioxepin derivatives (e.g., D2AAK5 incorporating 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile) for dopamine and serotonin receptor interactions with potential antipsychotic applications . The target compound, with its free primary amine, offers a versatile starting point for amide coupling, reductive amination, or sulfonamide formation to access this biologically validated chemical space, whereas the non-chlorinated analog lacks the chlorine-dependent electronic and steric effects that may influence receptor subtype selectivity.

Serotonin receptor CNS drug discovery GPCR ligands

Procurement-Driven Application Scenarios for C-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine (CAS 893725-12-7)


Synthesis of PKRA83 (PKRA7) and Prokineticin Receptor Antagonist Analogs

This compound is the essential building block for constructing the 9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl-methyl fragment of PKRA83, a blood-brain-barrier-penetrant prokineticin antagonist with IC₅₀ values of 5.0 nM (PKR1) and 8.2 nM (PKR2) . PKRA83 has demonstrated in vivo efficacy in suppressing collagen-induced arthritis (P < 0.001) and reducing pro-inflammatory cytokines IL-1β and IL-6 [1]. The primary amine of this building block is coupled to (R)-1-(4-fluoro-3-methoxybenzyl)pyrrolidine-3-carboxylic acid via an amide bond, followed by N-alkylation with isobutyl groups to yield the final drug scaffold. Any research group synthesizing PKRA83, conducting SAR around the prokineticin pharmacophore, or developing improved PKR antagonists requires this specific 9-chloro-7-yl methanamine building block; no alternative starting material can yield the validated chemotype.

Fragment-Based Drug Discovery (FBDD) Utilizing the Benzodioxepin Core Scaffold

With a molecular weight of 213.66 g/mol, computed XLogP of 1.5, one hydrogen bond donor, and three hydrogen bond acceptors , this compound satisfies physicochemical criteria for fragment-based screening libraries (MW < 250, cLogP < 3.5, HBD ≤ 3, HBA ≤ 6). The primary amine provides a robust synthetic handle for fragment elaboration via amide coupling, sulfonamide formation, or reductive amination, while the aryl chloride offers a secondary diversification point for late-stage functionalization. The benzodioxepin scaffold has been validated in multiple GPCR-targeted programs including prokineticin receptor antagonism [1] and serotonin receptor modulation , providing structural biology precedent for fragment growth strategies.

Chemical Biology Probe Development for Prokineticin Pathway Investigation

The prokineticin signaling axis (PK2/PKR1/PKR2) is implicated in arthritis, cancer angiogenesis, glioblastoma, and pancreatic cancer [1]. PKRA83, synthesized from this building block, crosses the blood-brain barrier and has demonstrated anti-tumor activity in glioblastoma and pancreatic cancer xenograft models . Academic and industrial groups investigating the PK2 pathway for target validation, phenotypic screening, or biomarker discovery require this building block as the starting material for probe synthesis. The hydrochloride salt form (CAS 1052548-86-3) may be preferred for aqueous formulations in in vitro assays .

Medicinal Chemistry SAR Exploration of Chlorine-Dependent Receptor Subtype Selectivity

The electron-withdrawing effect of the 9-chloro substituent (Hammett σₘ = +0.37, σₚ = +0.23) modulates the electron density of the benzodioxepin aromatic ring, which can influence π-stacking interactions and hydrogen-bonding geometry with receptor binding pockets . In the context of serotonin receptor ligands (5-HT₁A, 5-HT₄) disclosed in patent WO2005044814 [1], the benzodioxepin scaffold's substitution pattern directly affects receptor subtype selectivity. Systematic SAR exploration comparing 9-chloro, 9-unsubstituted, 9-bromo, and 9-fluoro variants — all accessible starting from this building block or its halogen-exchange derivatives — enables medicinal chemists to map chlorine-dependent selectivity fingerprints across aminergic GPCR panels. The non-chlorinated analog (CAS 23475-00-5) can serve as a matched control compound in such SAR studies, making the pair valuable for deconvoluting chlorine-specific pharmacological effects.

Quote Request

Request a Quote for C-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.